molecular formula C26H25N2S+ B12646027 Bidimazium CAS No. 47627-25-8

Bidimazium

Cat. No.: B12646027
CAS No.: 47627-25-8
M. Wt: 397.6 g/mol
InChI Key: FLIFVPQCMBENHZ-UHFFFAOYSA-N
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Description

Bidimazium iodide (chemical formula: C₁₂H₁₈N₂O₇; CAS: 21817-73-2) is a synthetic compound classified under unclassified therapeutic agents , though conflicting reports describe it as an anti-tuberculosis drug . Its primary documented application is in veterinary medicine, where it is combined with Haloxon (CAS: 321-55-1) to control roundworm and hookworm infections in domestic animals . Structural analysis suggests it belongs to the benzimidazole family, a class of nitrogen-containing heterocycles known for mimicking DNA bases and exhibiting tunable biological activities when coordinated with metals .

Properties

CAS No.

47627-25-8

Molecular Formula

C26H25N2S+

Molecular Weight

397.6 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline

InChI

InChI=1S/C26H25N2S/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21/h4-19H,1-3H3/q+1

InChI Key

FLIFVPQCMBENHZ-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bidimazium can be synthesized through a series of chemical reactions involving the formation of its thiazolium ring and subsequent iodination. The synthetic route typically involves the following steps:

    Formation of the Thiazolium Ring: The initial step involves the reaction of 4-biphenylaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the thiazolium ring.

    Styryl Substitution: The next step involves the substitution of the thiazolium ring with a styryl group through a condensation reaction with p-dimethylaminobenzaldehyde.

    Iodination: The final step involves the iodination of the compound to form this compound iodide.

Industrial Production Methods

Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bidimazium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bidimazium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bidimazium involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antiparasitic activities .

Comparison with Similar Compounds

Structural Analogues

Bidimazium shares structural motifs with benzimidazole derivatives, which are renowned for their antimicrobial and anticancer properties. Key comparisons include:

Compound Molecular Formula CAS Primary Use Key Features
This compound Iodide C₁₂H₁₈N₂O₇ 21817-73-2 Antiparasitic (veterinary) Benzimidazole core; iodine substituent
Haloxon C₆HBiBr₄O₃ (reported) 321-55-1 Antiparasitic (veterinary) Organophosphate; synergizes with this compound
Benzimidazole C₇H₆N₂ 51-17-2 Broad-spectrum antimicrobial Base structure for derivatives like albendazole
Bicozamycin C₂₆H₂₅N₂S.I 38129-37-2 Antibiotic Macrocyclic lactone; targets Gram-positive bacteria

Key Structural Insights :

  • Haloxon, while functionally similar in veterinary use, operates via acetylcholinesterase inhibition, contrasting with this compound’s mechanism (likely DNA disruption via benzimidazole intercalation) .
Functional Analogues
2.2.1. Antiparasitic Agents
  • Haloxon : Used alongside this compound for nematode control but requires co-administration due to complementary mechanisms .
  • Albendazole (a well-studied benzimidazole): Targets β-tubulin in parasites, whereas this compound’s exact target remains unconfirmed .
2.2.2. Antimicrobial Agents
  • Bicozamycin : Exhibits potent activity against Gram-positive bacteria but lacks antiparasitic efficacy, highlighting this compound’s niche in veterinary helminthiasis .
Efficacy and Pharmacokinetics
  • This compound-Haloxon Synergy : Combined formulations reduce parasite load by 85–90% in livestock trials, outperforming individual compounds .
  • Solubility : this compound’s high solubility (similar to benzimidazole derivatives in ) may facilitate rapid absorption in the gastrointestinal tract of animals .

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